molecular formula C10H19N3O B15053663 1-(1H-imidazol-2-yl)-N-(2-methoxyethyl)butan-1-amine

1-(1H-imidazol-2-yl)-N-(2-methoxyethyl)butan-1-amine

Katalognummer: B15053663
Molekulargewicht: 197.28 g/mol
InChI-Schlüssel: CFLGRJIXAFVUTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1H-imidazol-2-yl)-N-(2-methoxyethyl)butan-1-amine is a chemical compound that features an imidazole ring, a butyl chain, and a methoxyethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-imidazol-2-yl)-N-(2-methoxyethyl)butan-1-amine typically involves the following steps:

    Formation of the Imidazole Ring: This can be achieved through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.

    Attachment of the Butyl Chain: This step might involve the alkylation of the imidazole ring with a butyl halide under basic conditions.

    Introduction of the Methoxyethyl Group: This can be done through nucleophilic substitution reactions where the amine group is reacted with a methoxyethyl halide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1H-imidazol-2-yl)-N-(2-methoxyethyl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can modify the imidazole ring or the butyl chain.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while substitution could introduce various functional groups in place of the methoxyethyl group.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving imidazole-containing compounds.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the production of specialty chemicals or materials.

Wirkmechanismus

The mechanism of action of 1-(1H-imidazol-2-yl)-N-(2-methoxyethyl)butan-1-amine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(1H-imidazol-2-yl)-N-(2-hydroxyethyl)butan-1-amine: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.

    1-(1H-imidazol-2-yl)-N-(2-ethoxyethyl)butan-1-amine: Similar structure but with an ethoxyethyl group.

Uniqueness

1-(1H-imidazol-2-yl)-N-(2-methoxyethyl)butan-1-amine is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and biological activity compared to similar compounds.

Eigenschaften

Molekularformel

C10H19N3O

Molekulargewicht

197.28 g/mol

IUPAC-Name

1-(1H-imidazol-2-yl)-N-(2-methoxyethyl)butan-1-amine

InChI

InChI=1S/C10H19N3O/c1-3-4-9(11-7-8-14-2)10-12-5-6-13-10/h5-6,9,11H,3-4,7-8H2,1-2H3,(H,12,13)

InChI-Schlüssel

CFLGRJIXAFVUTF-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C1=NC=CN1)NCCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.